N-Naphthoyl-beta-naltrexamine

CAS No.:

Cat. No.: VC1938606

Molecular Formula: C31H32N2O4

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H32N2O4 |

|---|---|

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25-,28+,30+,31-/m1/s1 |

| Standard InChI Key | XZQMGGFIVXLGME-PTSROERVSA-N |

| Isomeric SMILES | C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC8=CC=CC=C8C=C7)OC5=C(C=C4)O)O |

| Canonical SMILES | C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC8=CC=CC=C8C=C7 |

Introduction

Chemical Structure and Properties

Molecular Composition

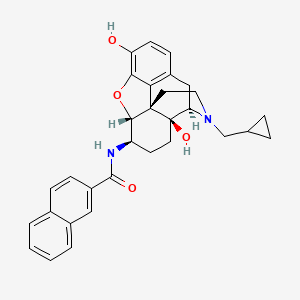

N-Naphthoyl-beta-naltrexamine (NNTA) is composed of a naltrexamine opioid pharmacophore linked through an amide moiety to a naphthalene group . The compound builds upon the foundational structure of β-naltrexamine, which is derived from naltrexone through a synthetic pathway . β-Naltrexamine, a key precursor in NNTA synthesis, has a molecular formula of C20H26N2O3 with a molecular weight of 415.35 when formulated as the dihydrochloride salt . The stereochemistry at the C-6 position plays a crucial role in the compound's pharmacological activity, with the β-configuration being essential for selective activation of μ/κ heteromers, as demonstrated through comparative studies with its epimers . The specialized structure of NNTA contributes to its unique binding profile and selective activation of heteromeric opioid receptors rather than monomeric receptors.

Pharmacological Profile of NNTA

Receptor Selectivity and Binding

NNTA exhibits a unique pharmacological profile characterized by selective activation of heteromeric μ/κ-opioid receptors in HEK-293 cells . Intriguingly, while it functions as a potent agonist at these heteromeric receptors, it acts as an antagonist in cells expressing only μ-receptors, demonstrating its ability to distinguish between heteromeric and homomeric receptor configurations . This dual functionality distinguishes NNTA from conventional opioid ligands that typically act as either agonists or antagonists across various opioid receptor subtypes. The selective nature of NNTA for μ/κ heteromers provides strong evidence for the functional relevance of these receptor complexes in mediating analgesic effects . Studies have demonstrated that the activity of NNTA is significantly reduced by the κ-antagonist norBNI, and virtually abolished in μ-opioid receptor knockout mice, confirming its dependency on both receptor types for full activity .

Mechanism of Action

NNTA's mechanism of action involves selective activation of heteromeric μ/κ-opioid receptors, which triggers intracellular signaling cascades . In experimental settings, this activation has been measured through intracellular calcium release assays using HEK-293 cells transfected with a chimeric Δ6-Gαqi4-myr protein . Upon binding to μ/κ heteromers, NNTA induces conformational changes that promote G-protein coupling and subsequent signal transduction, ultimately leading to analgesic effects when administered in vivo . The compound's unique ability to differentiate between heteromeric and homomeric receptor configurations suggests that it recognizes distinct binding epitopes or induces specific conformational states that are exclusively present in heteromeric receptor complexes . This selective activation mechanism represents a novel approach to targeting opioid receptors and may explain NNTA's favorable profile in terms of analgesic efficacy and reduced side effects.

Preclinical Studies

In Vitro Studies

NNTA has been extensively studied in HEK-293 cells expressing various combinations of opioid receptors to characterize its selectivity profile . In these cellular models, NNTA demonstrated exceptionally potent agonist activity in cells expressing heteromeric μ/κ-opioid receptors, while functioning as an antagonist in cells expressing only μ-receptors . The in vitro pharmacological profile of NNTA was evaluated using an intracellular calcium release assay, where HEK-293 cells were transfected with a chimeric Δ6-Gαqi4-myr protein to measure intracellular Ca²⁺ ion release upon receptor activation . This experimental setup allowed researchers to determine concentration-response profiles by measuring fluorescence after compound addition and determining the peak effect in terms of Relative Fluorescence Units (RFU) . The results of these studies established that NNTA selectively activates μ/κ heteromers with significantly higher efficacy compared to structural analogues, as evidenced by higher RFU values in cells expressing both receptor types .

In Vivo Studies

Comparative Efficacy and Potency

Receptor Activation Profiles

The efficacy of NNTA and its analogues can be comparatively assessed based on their ability to activate different opioid receptor combinations. Table 1 summarizes the relative efficacy of NNTA compared to its structural analogues in activating various opioid receptor configurations.

Table 1: Comparative Activation of Opioid Receptors by NNTA and Selected Analogues

Structural Analogues and Structure-Activity Relationships

Key Structural Modifications

Using NNTA as the prototype ligand, researchers have synthesized a series of closely related naphthalene analogues to study the chemical space around the naphthalene moiety and evaluate how receptor selectivity is affected by chemical modification . The synthetic approach generally involved coupling naltrexamines with various acid chlorides in the presence of appropriate coupling reagents . Through this methodology, multiple analogues of NNTA were produced with modifications at various positions of the naphthalene ring or with complete replacement of the naphthalene moiety with isosteric heterocycles . Nine analogues (compounds 2-10) were synthesized and systematically tested to explore structure-activity relationships and identify molecular features that contribute to selective activation of heteromeric opioid receptors . These structural studies provide valuable insights for the rational design of next-generation heteromer-selective opioid ligands with optimized pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume